

A Structural Showdown: MK-2461 and Other ATP-Competitive Kinase Inhibitors

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Compound of Interest		
Compound Name:	MK-2461	
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For researchers, scientists, and drug development professionals, a detailed understanding of the structural and functional nuances of kinase inhibitors is paramount for advancing targeted therapies. This guide provides an in-depth comparison of **MK-2461**, a potent c-Met inhibitor, with other notable ATP-competitive inhibitors: Crizotinib, Cabozantinib, and Imatinib. We delve into their structural differences, inhibitory profiles, and the signaling pathways they modulate, supported by quantitative data and detailed experimental methodologies.

Introduction to the Inhibitors

MK-2461 is a novel, orally bioavailable, multi-targeted ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It exhibits a unique preference for the activated, phosphorylated form of c-Met.[3] Crizotinib is a potent inhibitor of ALK and c-Met kinases, while Cabozantinib is a multi-kinase inhibitor targeting VEGFR2 and c-Met, among others.[4][5][6] Imatinib, a first-generation tyrosine kinase inhibitor, is primarily known for its efficacy against BCR-Abl, c-Kit, and PDGFR.[7][8] All four compounds function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and migration.

Structural Comparison

The chemical structures of these inhibitors reveal key differences that contribute to their distinct kinase selectivity profiles.



Inhibitor	Chemical Structure	IUPAC Name	Molecular Formula
MK-2461	N-(3-(1-methyl-1H-pyrazol-4-yl)-5H-benzo[9] [10]cyclohepta[1,2-b]pyridin-7-yl)-N'- ((R)-1,4-dioxan-2-ylmethyl)-N'-methylsulfamide[11]	14-[[(2R)-1,4-dioxan- 2-yl]methyl- methylsulfamoyl]amin o]-5-(1-methylpyrazol- 4-yl)-2-oxo-7- azatricyclo[9.4.0.03,8] pentadeca- 1(11),3(8),4,6,9,12,14- heptaene[11]	C24H25N5O5S[11]
Crizotinib	(R)-3-(1-(2,6-dichloro- 3- fluorophenyl)ethoxy)-5 -(1-(piperidin-4-yl)-1H- pyrazol-4-yl)pyridin-2- amine[12]	3- dichloro-3- fluorophenyl)ethoxy)-5 fluorophenyl)ethoxy]-5 -(1-(piperidin-4-yl)-1H- pyrazol-4-yl)pyridin-2- ylpyrazol-4-yl)pyridin-	
Cabozantinib	N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[13]	1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[13]	C28H24FN3O5[13]
Imatinib	4-((4-methylpiperazin- 1-yl)methyl)-N-(4- methyl-3-((4-(pyridin- 3-yl)pyrimidin-2- yl)amino)phenyl)benz amide[14]	4-[(4-methylpiperazin- 1-yl)methyl]-N-[4- methyl-3-[(4-pyridin-3- ylpyrimidin-2- yl)amino]phenyl]benza mide[14]	C29H31N7O[14]

MK-2461 possesses a unique benzocycloheptapyridine core.[11] Crizotinib is characterized by an aminopyridine structure.[15] Cabozantinib features a cyclopropane-1,1-dicarboxamide linker connecting a quinoline and a fluorophenyl moiety.[13] Imatinib is a 2-phenylaminopyrimidine derivative.[8] These distinct scaffolds allow for varied interactions within the ATP-binding pocket of different kinases, dictating their potency and selectivity.



Quantitative Comparison of Kinase Inhibition

The inhibitory activity of these compounds against a panel of kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Kinase Target	MK-2461 IC50 (nM)	Crizotinib IC50 (nM)	Cabozantinib IC50 (nM)	Imatinib IC50 (nM)
c-Met	0.4 - 2.5[1]	11[6]	1.3[5][16]	>1000
VEGFR2	-	-	0.035[5][16]	>10000[17]
ALK	-	24[6]	-	-
c-Kit	-	-	4.6[5][16]	100[17]
PDGFRα	<300[18]	-	-	100[17]
PDGFRβ	-	-	234[16]	100[7]
Abl	-	-	-	25-600[7][17]
Ron	7[18]	-	124[16]	-
Flt1	10[18]	-	12[16]	-
Flt3	-	-	11.3[5][16]	-
AxI	-	-	7[16]	-
Tie2	-	-	14.3[16]	-
RET	-	-	4-5.2[5][16]	-
SRC Family	-	-	-	>10000[17]

Data compiled from multiple sources. Direct comparison should be made with caution.

Experimental Protocols



The IC50 values presented are typically determined using in vitro kinase assays. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Representative TR-FRET Kinase Inhibition Assay Protocol:

- · Reagents and Setup:
 - Kinase: Recombinant human kinase of interest.
 - Substrate: A peptide or protein substrate for the specific kinase, often biotinylated or otherwise tagged.
 - ATP: Adenosine triphosphate.
 - Inhibitor: Test compounds (e.g., MK-2461) serially diluted to a range of concentrations.
 - Detection Reagents:
 - Europium-labeled antibody that specifically recognizes the phosphorylated substrate (Donor).
 - Streptavidin-conjugated fluorophore (e.g., allophycocyanin APC) that binds to the biotinylated substrate (Acceptor).
 - Assay Buffer: Typically contains HEPES, MgCl2, EGTA, and a detergent like Brij-35.
 - Microplate: Low-volume 384-well plates are commonly used.
- Assay Procedure:
 - A solution containing the kinase and the substrate is prepared in the assay buffer.
 - The test inhibitor at various concentrations is added to the wells of the microplate.
 - The kinase reaction is initiated by the addition of ATP.

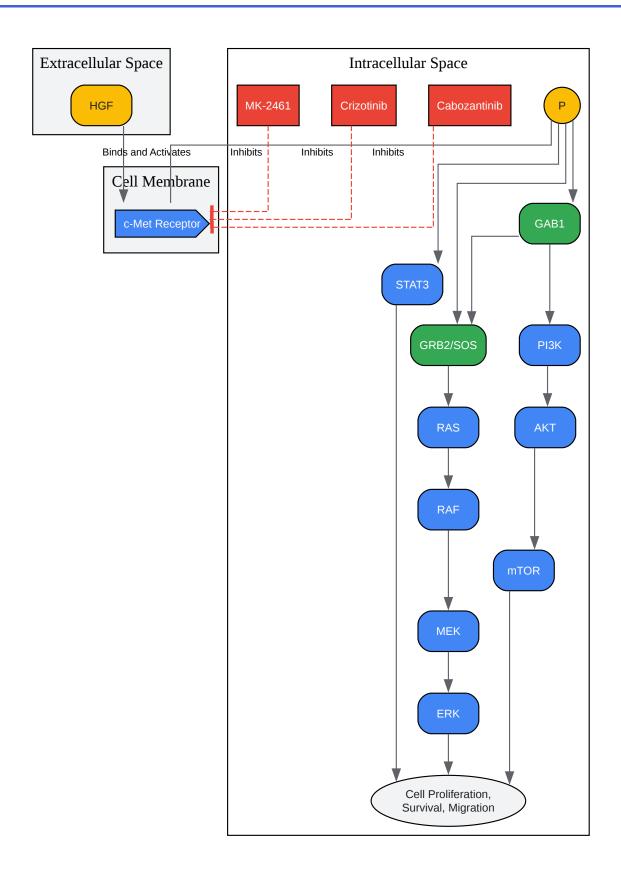


- The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.
- The reaction is stopped by the addition of a solution containing EDTA and the detection reagents (Europium-labeled antibody and Streptavidin-APC).
- The plate is incubated for another period (e.g., 60 minutes) to allow for the detection reagents to bind to the substrate.
- Data Acquisition and Analysis:
 - The plate is read on a TR-FRET compatible plate reader, which excites the Europium donor and measures the emission from both the donor and the acceptor.
 - The ratio of the acceptor to donor emission is calculated. A high ratio indicates high kinase activity (more phosphorylated substrate), while a low ratio indicates inhibition.
 - The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Analysis

MK-2461 and the other compared inhibitors target key nodes in cellular signaling pathways, primarily the c-Met pathway for **MK-2461**, Crizotinib, and Cabozantinib. Inhibition of these kinases blocks downstream signaling cascades that are critical for cancer cell growth and survival.





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Caption: The c-Met signaling pathway and points of inhibition.

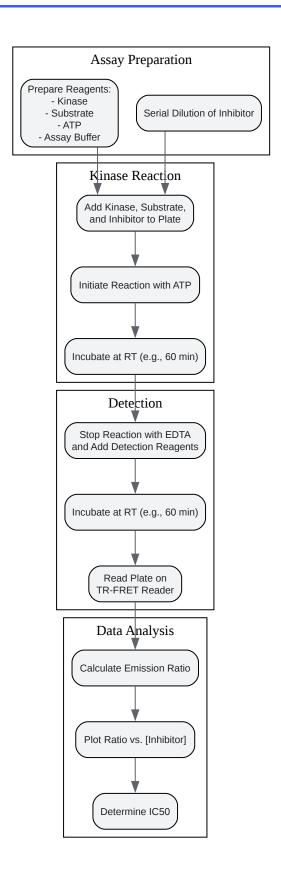






Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and GAB1.[19][20] This leads to the activation of downstream pathways including the RAS/MAPK and PI3K/AKT/mTOR cascades, as well as the STAT3 pathway, which collectively promote cell proliferation, survival, and motility.[20] ATP-competitive inhibitors like **MK-2461**, Crizotinib, and Cabozantinib block the kinase activity of c-Met, thereby preventing the phosphorylation cascade and inhibiting these downstream oncogenic signals.[19]





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Caption: Workflow for a typical TR-FRET kinase inhibition assay.



Conclusion

MK-2461, Crizotinib, Cabozantinib, and Imatinib are all potent ATP-competitive kinase inhibitors with distinct structural features and inhibitory profiles. While **MK-2461** shows high selectivity for c-Met, particularly in its activated state, Crizotinib and Cabozantinib exhibit broader activity against multiple kinases. Imatinib, on the other hand, targets a different spectrum of kinases. The choice of inhibitor for therapeutic or research purposes will depend on the specific kinase target and the desired selectivity profile. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the field of kinase inhibitor development.

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